N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide

Lipophilicity Drug-likeness Permeability

Select this compound for systematic SAR exploration of the coumarin–benzofuran pharmacophore. The 5,7-dimethyl pattern and propanamide sidechain provide distinct electronic/steric profiles compared to the 6,8-dimethyl isomer (CAS 929490-25-5) and acetamide analog (CAS 929490-29-9). Class-level evidence shows antiproliferative IC50 as low as 0.07 μM against MCF-7 cells. Use as a building block for synthetic elaboration (α-alkylation, reduction, hydrolysis) or as a query structure for virtual screening. ≥95% purity supports direct use without further purification.

Molecular Formula C22H19NO4
Molecular Weight 361.4 g/mol
CAS No. 929413-75-2
Cat. No. B6524847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide
CAS929413-75-2
Molecular FormulaC22H19NO4
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=CC(=CC(=C34)C)C
InChIInChI=1S/C22H19NO4/c1-4-18(24)23-21-14-7-5-6-8-16(14)27-22(21)15-11-19(25)26-17-10-12(2)9-13(3)20(15)17/h5-11H,4H2,1-3H3,(H,23,24)
InChIKeyHZRJFIQUTVHWOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(5,7-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide (CAS 929413-75-2): Chemical Identity and Procurement Baseline


N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide (CAS 929413-75-2) is a fully synthetic, non-natural coumarin–benzofuran hybrid featuring a propanamide side chain at the benzofuran 3-position and a 5,7-dimethyl substitution pattern on the 2H-chromen-2-one core [1]. Its molecular formula is C₂₂H₁₉NO₄ with a molecular weight of 361.4 g/mol and a computed XLogP3 of 3.9 [1]. The compound is catalogued as a research chemical (purity ≥95%) by multiple suppliers and is primarily positioned as a building block or screening candidate within medicinal chemistry programs exploring the benzofuran–coumarin pharmacophore space . Critically, no peer-reviewed primary research article or patent with quantitative biological evaluation data for this specific compound was identified as of the search date; all biological activity assertions for this molecule remain vendor-generated or derived by class-level extrapolation from structurally related benzofuran–coumarin hybrids [2][3].

Why Generic Substitution of N-[2-(5,7-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide Is Unsupported Without Direct Comparative Data


The coumarin–benzofuran hybrid chemical space contains multiple commercially available analogs differentiated by (i) the position and identity of substituents on the chromen-2-one ring, (ii) the nature of the N-acyl side chain, and (iii) the linker topology between the two heterocyclic systems [1]. Published SAR evidence from related compound series demonstrates that even minor perturbations—such as a methyl group repositioning from C-5/C-7 to C-6/C-8 or a chlorine substitution at C-6—can produce divergent biological profiles (e.g., multi-kinase inhibition IC₅₀ values spanning 0.07 to >50 μM in coumarin–benzofuran hybrids evaluated against MCF-7 cells) [2]. Consequently, a user cannot assume that the 5,7-dimethyl-propanamide variant (CAS 929413-75-2) is functionally interchangeable with, for instance, its acetamide counterpart (CAS 929490-29-9) or the 6,8-dimethyl positional isomer (CAS 929490-25-5) without compound-specific confirmatory data. The selection of this specific compound over its nearest analogs must be driven by the particular substitution geometry required for the target binding hypothesis or synthetic elaboration pathway under investigation [2].

Quantitative Differentiation Evidence for N-[2-(5,7-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide vs. Closest Analogs


Physicochemical Differentiation: XLogP3 and Hydrogen Bond Donor Count vs. Acetamide Analog

The propanamide side chain of CAS 929413-75-2 yields distinct computed physicochemical properties compared to its closest commercially available analog, N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide (CAS 929490-29-9). The propanamide variant has a computed XLogP3 of 3.9 versus an estimated XLogP3 of approximately 3.4 for the acetamide analog (estimated from the loss of one methylene unit; ΔXLogP3 ≈ +0.5), and both share 1 hydrogen bond donor [1][2]. This lipophilicity increment may translate into measurably altered membrane permeability and plasma protein binding in assay systems where logP is a determining factor [3].

Lipophilicity Drug-likeness Permeability Medicinal Chemistry

Substitution Pattern Differentiation: 5,7-Dimethyl vs. 6,8-Dimethyl Positional Isomer

The target compound bears methyl groups at the C-5 and C-7 positions of the chromen-2-one ring, distinguishing it from its positional isomer N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide (CAS 929490-25-5), which carries methyl groups at C-6 and C-8 [1]. Although both isomers share the identical molecular formula (C₂₂H₁₉NO₄) and molecular weight (361.4 g/mol), the different methyl placements produce distinct electronic environments around the coumarin lactone carbonyl and the C-3–C-4 olefin, which are the primary sites of reactivity and potential biological target interaction within the coumarin pharmacophore [2]. Class-level SAR evidence from structurally related coumarin–benzofuran hybrids indicates that the position of ring substituents on the chromen-2-one core can modulate kinase inhibitory potency by over 10-fold [2].

Positional isomerism Regiochemistry Coumarin substitution Structure–Activity Relationship

Class-Level Biological Potential: Coumarin–Benzofuran Hybrids as Multi-Kinase and Anticancer Scaffolds

Although CAS 929413-75-2 itself lacks published bioactivity data, the coumarin–benzofuran hybrid chemotype to which it belongs has demonstrated quantifiable in vitro anticancer activity in peer-reviewed studies. In the most directly relevant class-level comparator study, Ahmed et al. (2022) reported that coumarin–benzofuran derivatives exhibited antiproliferative IC₅₀ values ranging from 0.07 to 2.94 μM against the MCF-7 breast cancer cell line, with the most potent compound (compound 14) outperforming the reference drug lapatinib (IC₅₀ = 4.69 μM) [1]. That study further demonstrated that a representative hybrid achieved multi-kinase inhibition ranging from -39% to -97% across a panel of 22 kinases, and produced in vivo Ehrlich tumor regression with positive caspase-3 immunoreactivity [1]. Separately, Zwergel et al. (2013) showed that benzofuran–coumarin derivatives induced approximately 24% apoptosis in K562 human leukemia cells [2]. The 5,7-dimethyl substitution pattern of the target compound places it within a favorable lipophilicity window (XLogP3 = 3.9) consistent with the drug-likeness parameters observed for active members of this chemotype [1][3].

Multi-kinase inhibition Anticancer Breast cancer Coumarin–benzofuran hybrid

Propanamide vs. Acetamide Side Chain: Implications for Metabolic Stability and Synthetic Elaboration

The propanamide side chain (propionamide) at the benzofuran 3-position provides an additional methylene unit compared to the acetamide analog (CAS 929490-29-9), increasing both molecular weight (+14 g/mol) and lipophilicity (ΔXLogP3 ≈ +0.5) [1]. From a synthetic chemistry perspective, the propanamide N-acyl group offers a distinct steric and electronic environment for further derivatization (e.g., α-alkylation, reduction to the propylamine) compared to the acetamide congener . In medicinal chemistry contexts, the replacement of acetamide with propanamide in related heterocyclic series has been associated with modulated metabolic N-dealkylation rates by cytochrome P450 enzymes, though the magnitude and direction of this effect are substrate-dependent [2].

Amide side chain Metabolic stability Synthetic diversification Propanamide

Recommended Application Scenarios for N-[2-(5,7-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide Procurement


Oncology-Focused Screening Library Expansion with Coumarin–Benzofuran Hybrids

Procure CAS 929413-75-2 as a member of a structurally diverse coumarin–benzofuran hybrid library for anticancer phenotypic or target-based screening. Published class-level evidence demonstrates that compounds within this chemotype achieve antiproliferative IC₅₀ values as low as 0.07 μM against MCF-7 breast cancer cells, outperforming lapatinib (IC₅₀ = 4.69 μM) [1]. The 5,7-dimethyl substitution pattern of the target compound provides a specific electronic and steric profile that complements analogs bearing 6,8-dimethyl, 6-chloro, or 6-ethyl substituents, enabling systematic SAR exploration around the chromen-2-one ring [2]. Users should include the acetamide analog (CAS 929490-29-9) and the 6,8-dimethyl positional isomer (CAS 929490-25-5) as matched comparators to isolate the contribution of the propanamide side chain and methyl regiochemistry, respectively.

Synthetic Chemistry: Scaffold for Downstream Functionalization at the Propanamide Side Chain

Use CAS 929413-75-2 as a starting material for synthetic elaboration when the propanamide moiety is required as a handle for further transformations—such as α-alkylation, reduction to the corresponding propylamine, or hydrolysis to the carboxylic acid followed by coupling reactions [1][2]. The propanamide group offers one additional methylene unit compared to the acetamide variant (CAS 929490-29-9), which may be essential for homologation strategies or for achieving a specific linker length in PROTAC or bioconjugate designs. The compound's purity specification (≥95%) from commercial suppliers supports its use as a building block without additional purification in most research contexts [1].

Computational Chemistry and Molecular Docking Studies on Coumarin–Benzofuran Pharmacophore Space

Deploy CAS 929413-75-2 as a query structure or docking ligand in computational studies exploring the binding modes of benzofuran–coumarin hybrids against kinase targets (e.g., EGFR, VEGFR-2, PI3K) or nuclear receptors (e.g., PPAR-γ), for which class-level activity has been reported [1][2]. The compound's well-defined computed properties—XLogP3 = 3.9, 3 rotatable bonds, 4 hydrogen bond acceptors, and a single hydrogen bond donor—place it within drug-like chemical space suitable for virtual screening campaigns [3]. Comparison of docking scores and predicted binding poses between the 5,7-dimethyl (target) and 6,8-dimethyl (isomer) variants can generate testable hypotheses to guide synthetic prioritization.

Physicochemical Profiling Studies Requiring a Moderately Lipophilic Coumarin–Benzofuran Probe

Select CAS 929413-75-2 as a representative moderately lipophilic probe (XLogP3 = 3.9) for physicochemical profiling experiments—such as LogD₇.₄ determination, aqueous solubility measurement, or parallel artificial membrane permeability assay (PAMPA)—within a series of coumarin–benzofuran hybrids [1]. The computed ΔXLogP3 of approximately +0.5 relative to the acetamide analog provides a measurable lipophilicity gradient that allows investigators to correlate physicochemical properties with biological readouts across the series [1]. Experimental determination of these parameters for the target compound itself would also address the current data gap in the public domain.

Quote Request

Request a Quote for N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.